

Head-to-Head Comparison of MK-4074 with Other Metabolic Disease Drugs

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: MK-4074

Cat. No.: B3181679

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This guide provides an objective, data-driven comparison of the investigational drug **MK-4074** with other therapeutic agents for metabolic diseases, primarily focusing on non-alcoholic fatty liver disease (NAFLD) and non-alcoholic steatohepatitis (NASH). The information is compiled from preclinical and clinical trial data to support research and development efforts in this therapeutic area.

Executive Summary

MK-4074 is a potent, liver-specific dual inhibitor of acetyl-CoA carboxylase 1 (ACC1) and ACC2, key enzymes in de novo lipogenesis (DNL). Clinical studies have demonstrated its efficacy in reducing hepatic steatosis. However, a notable and consistent adverse effect is the elevation of plasma triglycerides. This guide compares **MK-4074**'s performance against other ACC inhibitors such as firsocostat and PF-05221304, which share a similar mechanism and side-effect profile, and against pioglitazone, a peroxisome proliferator-activated receptor-gamma (PPAR γ) agonist with a different mechanism of action.

Quantitative Data Comparison

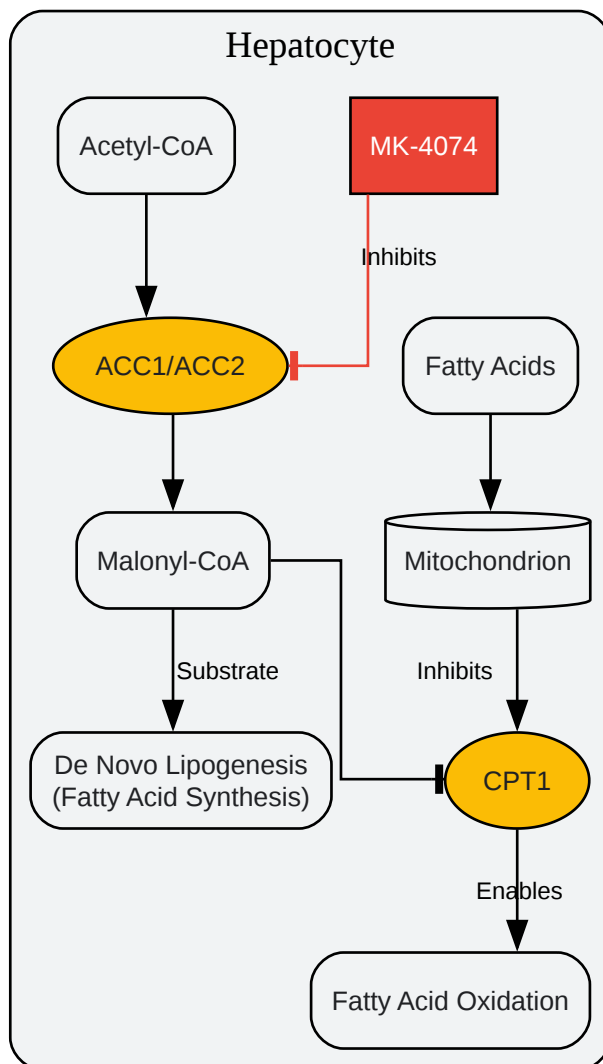
The following tables summarize the key quantitative data from clinical trials of **MK-4074** and its comparators.

Drug	Mechanism of Action	IC50	Key Efficacy Endpoint	Key Safety/Side Effect	References
MK-4074	Dual ACC1/ACC2 Inhibitor	~3 nM	36% reduction in hepatic fat (MRI)	~2-fold (200%) increase in plasma triglycerides	[1] [2]
Firsocostat (GS-0976)	Dual ACC1/ACC2 Inhibitor	hACC1: 2.1 nM, hACC2: 6.1 nM	Improvements in liver steatosis	Mean increase of 42 mg/dL in serum triglycerides	[3] [4]
PF-05221304	Liver-targeted ACC Inhibitor	Not specified	Dose-dependent reduction in liver fat (up to 65% at higher doses)	Asymptomatic increases in serum triglycerides at doses ≥40 mg/day	[5] [6] [7]
Pioglitazone	PPARγ Agonist	Not applicable	18% reduction in hepatic fat (MRI) in one study; significant improvements in liver histology in others	Weight gain, edema, risk of congestive heart failure and bladder cancer	[1] [8] [9]

hACC1: human ACC1, hACC2: human ACC2

Signaling Pathways

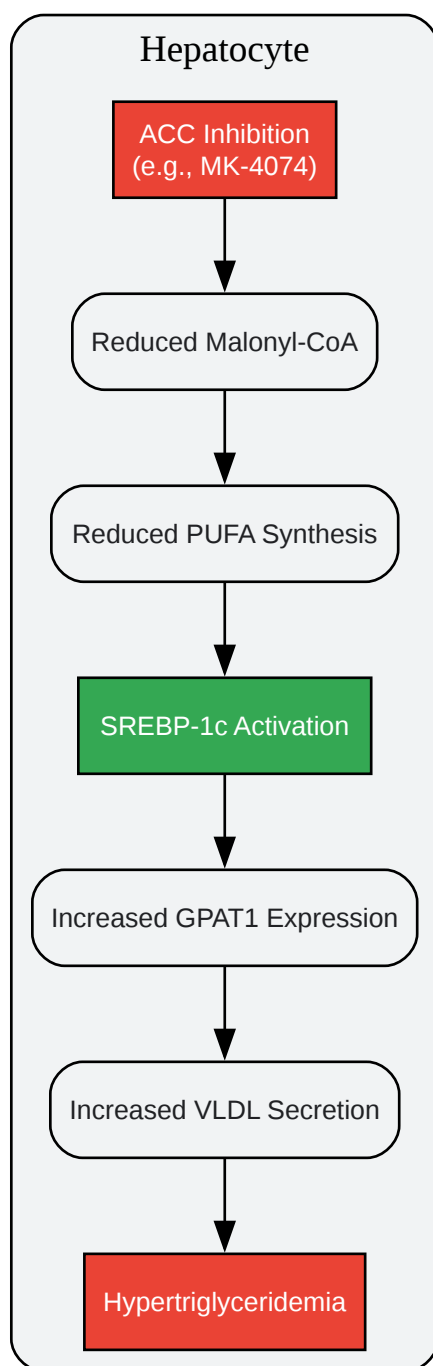
Mechanism of Action of ACC Inhibitors (MK-4074, Firsocostat, PF-05221304)



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Caption: Mechanism of action of ACC inhibitors in the hepatocyte.

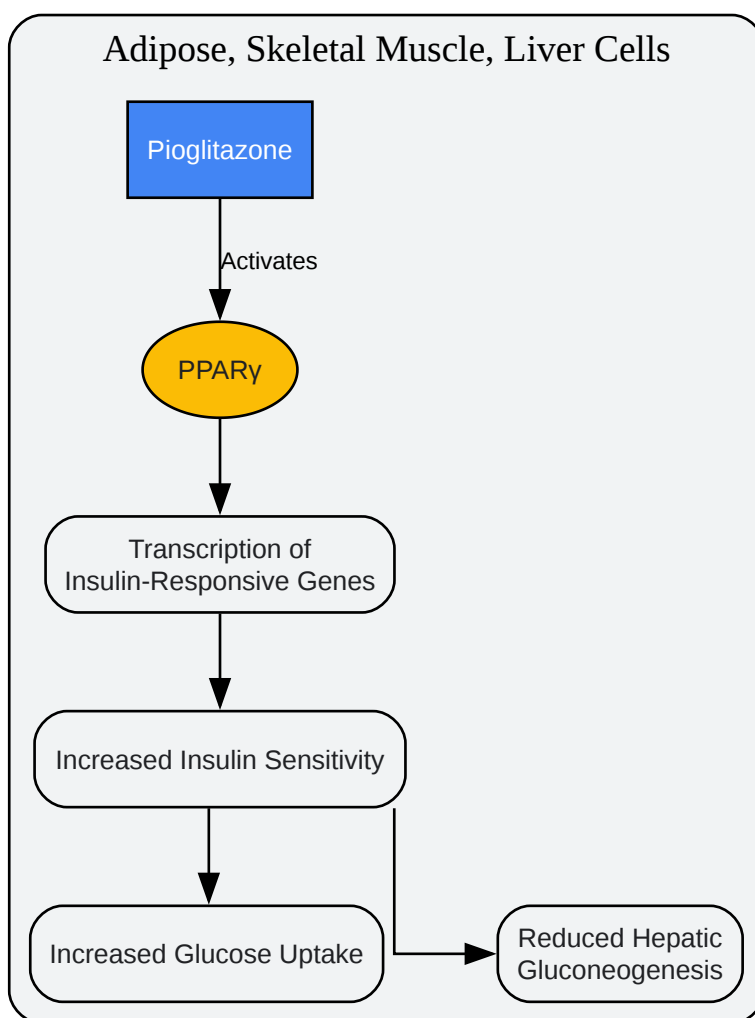
Mechanism of Hypertriglyceridemia Induced by ACC Inhibition



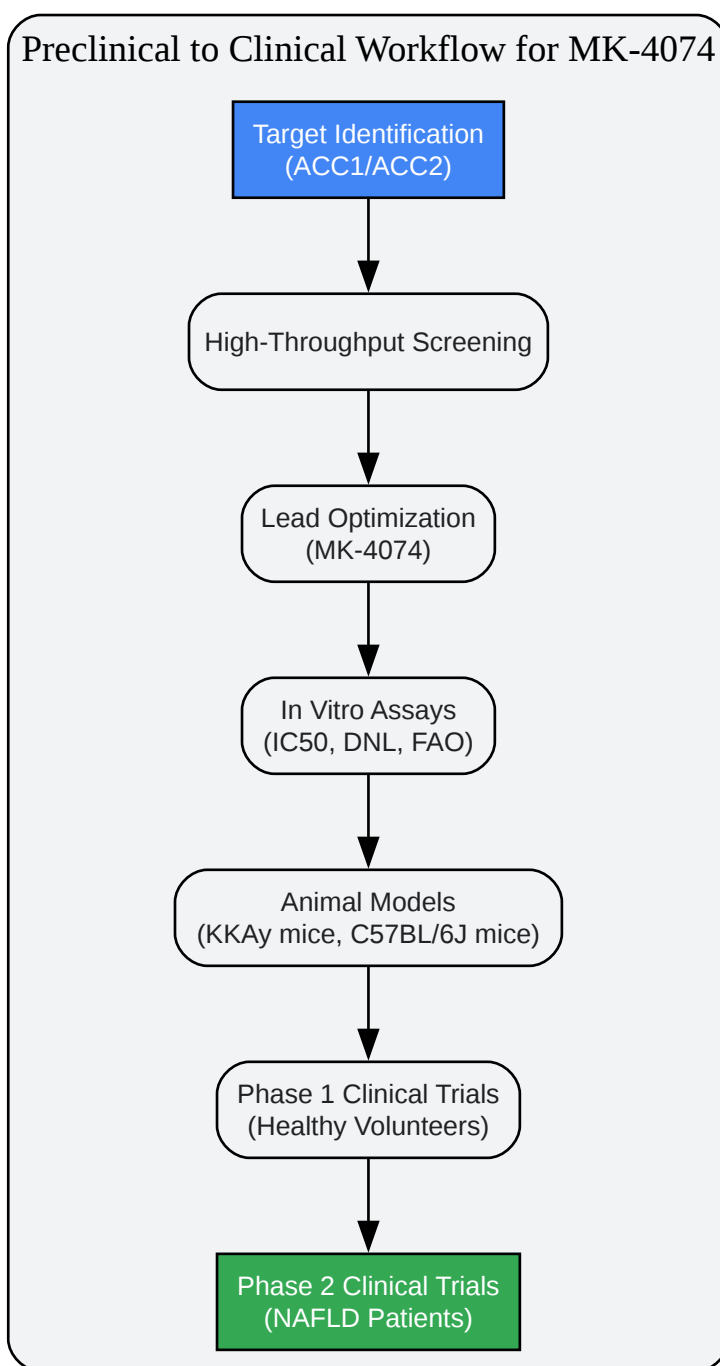
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Caption: Pathway leading to hypertriglyceridemia following ACC inhibition.

Mechanism of Action of Pioglitazone



Preclinical to Clinical Workflow for MK-4074



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- To cite this document: BenchChem. [Head-to-Head Comparison of MK-4074 with Other Metabolic Disease Drugs]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b3181679#head-to-head-comparison-of-mk-4074-with-other-metabolic-disease-drugs]

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